propane-1,3-disulfonyl dichloride
Overview
Description
propane-1,3-disulfonyl dichloride is an organosulfur compound with the molecular formula C₃H₆Cl₂O₄S₂. It is a derivative of propane where two sulfonyl chloride groups are attached to the first and third carbon atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
propane-1,3-disulfonyl dichloride can be synthesized through several methods. One common synthetic route involves the reaction of propane-1,3-diol with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the disulfonyl chloride derivative. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
propane-1,3-disulfonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 1,3-propanedisulfonic acid.
Reduction: It can be reduced to 1,3-propanedisulfonic acid using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include amines, alcohols, thiols, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or reducing agent used.
Scientific Research Applications
propane-1,3-disulfonyl dichloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamide, sulfonate, and sulfonothioate derivatives.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1,3-propanedisulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives through substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
propane-1,3-disulfonyl dichloride can be compared with other similar compounds, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride with only one sulfonyl group attached to a methane backbone.
Ethanesulfonyl chloride: Similar to methanesulfonyl chloride but with an ethane backbone.
1,2-Ethanedisulfonyl chloride: Similar to 1,3-propanedisulfonyl chloride but with the sulfonyl groups attached to the first and second carbon atoms of an ethane backbone.
The uniqueness of 1,3-propanedisulfonyl chloride lies in its specific structure, which allows for the formation of derivatives with distinct properties and applications compared to its analogs.
Properties
IUPAC Name |
propane-1,3-disulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl2O4S2/c4-10(6,7)2-1-3-11(5,8)9/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHABYFQJNLKLOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)Cl)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30325758 | |
Record name | 1,3-Propanedisulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30325758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20686-91-3 | |
Record name | 1,3-Propanedisulfonyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517262 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Propanedisulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30325758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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